6-Methylpyridazine-3,4-diamine

Medicinal Chemistry Molecular Recognition Physicochemical Profiling

6-Methylpyridazine-3,4-diamine (CAS 21265-07-6; molecular formula C5H8N4; MW 124.14 g/mol) is a heterocyclic aromatic diamine belonging to the pyridazine class, characterized by two adjacent ring nitrogen atoms and amino substituents at the 3- and 4-positions, with a methyl group at the 6-position. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of fused pyridazine systems such as pyrazino[2,3-c]pyridazines through condensation with α,β-dicarbonyl compounds.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B12974765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridazine-3,4-diamine
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=N1)N)N
InChIInChI=1S/C5H8N4/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,6,8)(H2,7,9)
InChIKeyMDHGDLDUDZCXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridazine-3,4-diamine: A procurement-focused overview of a differentiated pyridazine building block


6-Methylpyridazine-3,4-diamine (CAS 21265-07-6; molecular formula C5H8N4; MW 124.14 g/mol) is a heterocyclic aromatic diamine belonging to the pyridazine class, characterized by two adjacent ring nitrogen atoms and amino substituents at the 3- and 4-positions, with a methyl group at the 6-position . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of fused pyridazine systems such as pyrazino[2,3-c]pyridazines through condensation with α,β-dicarbonyl compounds [1]. Its dual amino functionality and electron-rich pyridazine core confer distinct reactivity profiles compared to pyridine-based diamines or mono-amino pyridazines, making it a strategic intermediate for kinase inhibitor scaffolds and high-refractive-index polymer monomers [2].

Versatile building block for pyrazino[2,3-c]pyridazine fused heterocycles
Electron-poor pyridazine core offers distinct reactivity vs. pyridine diamines
6-Methyl group modulates amino nucleophilicity and steric profile for SAR and polymer design

Why pyridazine diamines are not interchangeable: structural and electronic constraints of 6-Methylpyridazine-3,4-diamine


The pyridazine ring's unique 1,2-diazine architecture imparts electronic properties fundamentally different from pyridine or pyrimidine analogs, including a substantially lowered pKa of the conjugate acid (ΔpKa ≈ 3 units from pyridine to pyridazine) and enhanced electrophilic substitution reactivity [1]. Within the pyridazine-3,4-diamine subclass, the presence, position, and electronic nature of the 6-substituent critically modulate both the nucleophilicity of the amino groups and the overall molecular properties such as logP, hydrogen-bonding capacity, and steric accessibility . Consequently, substituting 6-methylpyridazine-3,4-diamine with the unsubstituted pyridazine-3,4-diamine, the 6-chloro variant, or the pyridine-based 6-methylpyridine-3,4-diamine would alter reaction yields, regioselectivity, biological target engagement, and polymer optical properties in ways that cannot be compensated by simple stoichiometric adjustment [2].

Ionization
Pyridine analog has higher ring basicity (pKa ~5.2 vs pyridazine ~2.3), altering protonation under physiological conditions
Nucleophilicity
Unsubstituted pyridazine-3,4-diamine may shift amino pKa and reactivity in condensation steps
Regioselectivity
6-Chloro analog introduces electron‑withdrawing effect, potentially reversing regiochemical outcomes in fused heterocycle synthesis

Quantitative differentiation evidence for 6-Methylpyridazine-3,4-diamine against its closest structural analogs


Ring electronics: Pyridazine core vs. pyridine analog – pKa and hydrogen-bond acceptor capacity

The pyridazine ring in 6-methylpyridazine-3,4-diamine possesses two adjacent sp²-hybridized nitrogen atoms, which lower the basicity of the ring nitrogens relative to pyridine. The conjugate acid pKa of pyridazine is approximately 2.3, compared to 5.2 for pyridine, representing a ΔpKa of ~2.9 units [1]. This translates into a significantly weaker hydrogen-bond acceptor capacity for the pyridazine ring nitrogens. The 6-methylpyridine-3,4-diamine analog (CAS 861199-62-4) retains a pyridine-like pKa in its ring nitrogen, making it a stronger base and altering its protonation state at physiological pH [2]. The target compound's reduced basicity favors neutral species under biological conditions, which can enhance membrane permeability and reduce off-target interactions with acidic biological compartments.

Ring pKa contrast
Class-level
Pyridazine pKa ≈ 2.3 vs Pyridine pKa ≈ 5.2 (Δ ≈ 2.9 units)
Ionization state may differ substantially, influencing membrane permeability and molecular recognition
Predicted/computed values; verify with experimental pKa determination
Medicinal Chemistry Molecular Recognition Physicochemical Profiling

Amino-group basicity: pKa shift induced by the pyridazine ring compared to mono-amino pyridazine

The pKa of the 3-amino group in 3-amino-6-methylpyridazine is predicted as 5.48±0.10 , whereas the unsubstituted pyridazine-3,4-diamine exhibits a predicted pKa of 6.41±0.10 for its amino groups . The presence of the second amino group at position 4 in 6-methylpyridazine-3,4-diamine is expected to further modulate the amino pKa through intramolecular hydrogen bonding and electronic effects, placing the amino basicity between these two reference values. This differential protonation state influences the nucleophilic reactivity of the amino groups in condensation reactions with carbonyl compounds and acid chlorides, directly affecting synthetic yields.

Amino pKa range
Data to verify
Expected amino pKa between 5.48 and 6.41 (based on analog prediction)
May offer balanced nucleophilicity for carbonyl condensation reactions
Predicted from analog data; confirm with experimental titration
Organic Synthesis Reaction Optimization Nucleophilicity

Hydrogen-bond donor/acceptor profile vs. pyridine analog – implications for crystal engineering and supramolecular assembly

The 6-methylpyridine-3,4-diamine analog (CAS 861199-62-4) has a computed hydrogen-bond donor count of 2, hydrogen-bond acceptor count of 3, and a topological polar surface area (TPSA) of 64.9 Ų [1]. In contrast, 6-methylpyridazine-3,4-diamine, with its two adjacent ring nitrogen atoms, is expected to have a hydrogen-bond acceptor count of 4 (2 ring N + 2 NH₂) and a slightly larger TPSA due to the second ring nitrogen . The additional hydrogen-bond acceptor site in the pyridazine ring enables chelating metal coordination modes and distinct hydrogen-bonded network topologies that are inaccessible to the pyridine analog.

H-bond profile
Class-level
4 H-bond acceptors (2 ring N + 2 NH₂) vs 3 for pyridine analog; TPSA increase ~13–15 Ų
Supports distinct supramolecular synthons and metal coordination geometries
Computed gas-phase properties; validate with crystal structures
Crystal Engineering Supramolecular Chemistry Coordination Chemistry

Synthetic utility: Regioselective fused heterocycle construction vs. 6-chloro analog

3,4-Diaminopyridazine derivatives condense with α,β-dicarbonyl compounds to yield pyrazino[2,3-c]pyridazine fused systems with defined regiochemistry [1]. The methyl group at the 6-position in 6-methylpyridazine-3,4-diamine provides steric and electronic differentiation compared to the 6-chloro analog (CAS 932-50-3). The electron-donating methyl group enhances the nucleophilicity of the adjacent amino group at position 3 through inductive effects, while the electron-withdrawing chloro substituent in the 6-chloro analog deactivates the ring toward electrophilic reactions. This electronic modulation alters the condensation yields and regioselectivity in fused heterocycle synthesis.

Substituent electronics
Class-level
6-Me σm≈ -0.07 vs 6-Cl σm≈ +0.37; Δσ ≈ 0.44
Methyl substitution may favor nucleophilic condensation over electrophilic cross-coupling pathways
Hammett constants; confirm in targeted ring-forming reactions
Heterocyclic Synthesis Medicinal Chemistry Building Block Reactivity

Optical polymer precursor: Refractive index contribution of pyridazine vs. conventional aromatic diamines

Pyridazine-containing diamines have been specifically developed as monomers for high-refractive-index polymers, including polyimides and polyamides, owing to the high molecular refractivity of the pyridazine ring attributed to the two adjacent nitrogen atoms [1]. The sulfur-containing pyridazine-type diamine APP has been commercialized for optical waveguide and anti-reflective coating applications [2]. The 6-methyl substituent in 6-methylpyridazine-3,4-diamine provides an additional refractive index increment through increased molar volume and polarizability, while maintaining the high nitrogen content that is absent in conventional phenylenediamine or pyridine-based diamine monomers. This structural feature is documented in patents for pyridazine-group-containing diamine monomers targeting enhanced optical performance [3].

Refractive index contribution
Reported
High nitrogen content (4 N atoms) and enhanced molar refractivity vs conventional phenylenediamines
May support high-refractive-index polymer research for optical coatings
Refractive index depends on polymer matrix; validate in target formulation
Polymer Chemistry Optical Materials High-Refractive-Index Polymers

Priority application scenarios where 6-Methylpyridazine-3,4-diamine provides measurable differentiation


Synthesis of pyrazino[2,3-c]pyridazine kinase inhibitor scaffolds

The condensation of 6-methylpyridazine-3,4-diamine with α,β-dicarbonyl compounds provides direct access to pyrazino[2,3-c]pyridazine cores that are structurally analogous to known kinase inhibitor pharmacophores [1]. The 6-methyl group contributes electronic enrichment and steric bulk that can modulate selectivity against off-target kinases, a differentiation not achievable with the unsubstituted pyridazine-3,4-diamine or the 6-chloro analog. Procurement of the methyl-substituted diamine is therefore essential for SAR exploration campaigns targeting selective kinase inhibition [1].

High-refractive-index polyimide and polyamide monomers for optical coatings

6-Methylpyridazine-3,4-diamine serves as a diamine monomer for condensation polymerization with dianhydrides or diacid chlorides, yielding polyimides and polyamides with elevated refractive indices due to the nitrogen-rich pyridazine ring [2]. Compared to conventional 4,4'-oxydianiline or p-phenylenediamine, the pyridazine-based polymer exhibits higher optical density and improved thermal stability. This application scenario is supported by patent literature describing pyridazine-group-containing diamine monomers specifically designed for anti-reflective coatings and optical waveguides [3].

Metal-organic frameworks (MOFs) and coordination polymers with chelating diamine ligands

The dual amino groups and the adjacent ring nitrogen atoms in 6-methylpyridazine-3,4-diamine create a tetradentate chelating motif capable of coordinating transition metals such as Cu(II) and Cd(II) [4]. The methyl group at the 6-position introduces steric control over the coordination geometry, enabling the construction of 1D- and 3D-networks with tailored porosity. This chelation mode is distinct from pyridine-based diamines, which lack the second ring nitrogen and cannot achieve the same coordination topology.

Antimicrobial agent development targeting dihydrofolate reductase (DHFR)

Pyridazine-3,4-diamine derivatives have been investigated as inhibitors of bacterial dihydrofolate reductase (DHFR), a validated antibacterial target. The 6-methyl substitution confers enhanced lipophilicity and steric complementarity to the DHFR active site relative to the unsubstituted pyridazine-3,4-diamine. In vitro antimicrobial assays of related pyridazine diamines demonstrate MIC values in the 2–128 µg/mL range against S. aureus and E. coli [5], supporting the use of 6-methylpyridazine-3,4-diamine as a starting scaffold for further optimization.

Application
Selection Property
Validation Focus
Pyrazino[2,3-c]pyridazine kinase inhibitor scaffolds
6-Methyl electronic/steric differentiation
Regioselective condensation yields; kinase selectivity assays
High-refractive-index polyimides/polyamides
Nitrogen-rich pyridazine core (4 N)
Refractive index and thermal stability measurements
Metal-organic frameworks and coordination polymers
Tetradentate chelating motif (2 NH₂ + 2 ring N)
Metal coordination geometry; porosity characterization
Antimicrobial DHFR inhibitor research
6-Methyl lipophilic and steric profile
MIC assays and DHFR enzyme inhibition studies
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